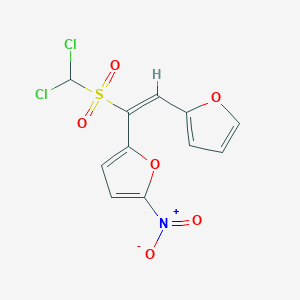
2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran is a complex organic compound that features a furan ring substituted with nitro and dichloromethylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran likely involves multiple steps, including the formation of the furan ring, introduction of the nitro group, and subsequent functionalization with the dichloromethylsulfonyl group. Typical conditions might involve:
Formation of the furan ring: This can be achieved through cyclization reactions involving aldehydes and ketones.
Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Functionalization: The dichloromethylsulfonyl group can be introduced through sulfonylation reactions using reagents like chlorosulfonic acid.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the furan ring or the dichloromethyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, particularly at the positions adjacent to the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenation agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted furans, amines, and sulfonyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, compounds with furan rings and nitro groups often exhibit antimicrobial or antifungal properties, making them candidates for drug development.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects, particularly if they exhibit biological activity.
Industry
Industrially, such compounds could be used in the synthesis of dyes, polymers, or other materials requiring specific functional groups.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, the nitro group might undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Furyl)vinylsulfonyl compounds: These might share similar synthetic routes and reactivity.
Nitrofuran derivatives: Compounds like nitrofurantoin, which is used as an antibiotic.
Uniqueness
The uniqueness of 2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran lies in its specific combination of functional groups, which could confer unique reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H7Cl2NO6S |
|---|---|
Poids moléculaire |
352.1 g/mol |
Nom IUPAC |
2-[(E)-1-(dichloromethylsulfonyl)-2-(furan-2-yl)ethenyl]-5-nitrofuran |
InChI |
InChI=1S/C11H7Cl2NO6S/c12-11(13)21(17,18)9(6-7-2-1-5-19-7)8-3-4-10(20-8)14(15)16/h1-6,11H/b9-6+ |
Clé InChI |
XAYANCRVCKMGPW-RMKNXTFCSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl |
SMILES canonique |
C1=COC(=C1)C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


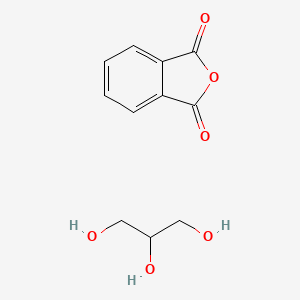
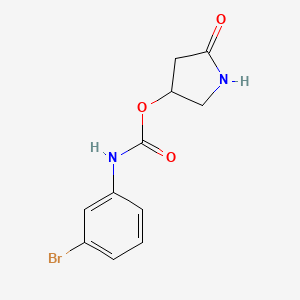

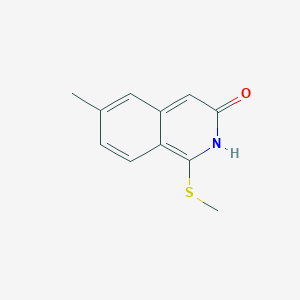
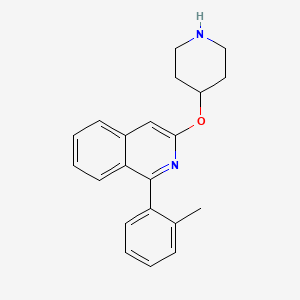
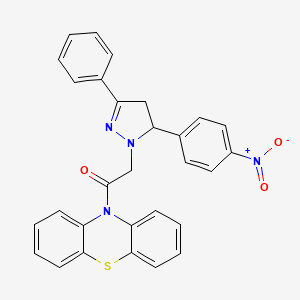
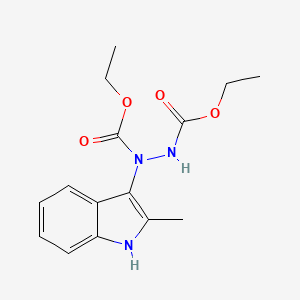
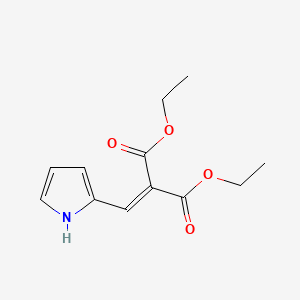
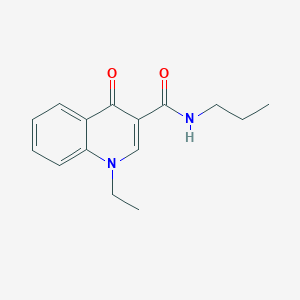


![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)
